Isoindoline-5-carbaldehyde

Catalog No.
S13461930
CAS No.
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoindoline-5-carbaldehyde

Product Name

Isoindoline-5-carbaldehyde

IUPAC Name

2,3-dihydro-1H-isoindole-5-carbaldehyde

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,6,10H,4-5H2

InChI Key

SKQVKZCUBPIAAR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C=O

Isoindoline-5-carbaldehyde is a heterocyclic compound characterized by its isoindoline structure, which consists of a fused benzene and pyrrole ring, along with a carbaldehyde functional group. This compound is part of a broader class of isoindole derivatives known for their diverse biological activities and potential therapeutic applications. Its molecular formula is C9H7NOC_9H_7NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural features of isoindoline-5-carbaldehyde contribute to its reactivity and interactions with various biological targets, making it an interesting subject for both synthetic and medicinal chemistry research.

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.
  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: Isoindoline-5-carbaldehyde can undergo condensation with amines or other nucleophiles to form imines or related structures.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The reaction conditions typically require controlled temperatures and specific solvents to minimize side reactions.

Research indicates that isoindoline-5-carbaldehyde exhibits significant biological activity. It has been studied for its potential effects on various cellular processes, including:

  • Modulation of Cell Signaling: The compound influences cell signaling pathways that can affect gene expression and cellular metabolism.
  • Interaction with Proteins: Isoindoline-5-carbaldehyde has been shown to interact with proteins such as cereblon, leading to the degradation of target proteins through the ubiquitin-proteasome pathway. This interaction may impact cell proliferation and survival.

These properties suggest that isoindoline-5-carbaldehyde could have therapeutic potential in treating diseases where these pathways are disrupted.

The synthesis of isoindoline-5-carbaldehyde typically involves multi-step organic reactions. Common methods include:

  • Starting Material Preparation: Synthesis often begins with the preparation of an isoindole derivative.
  • Functionalization: The introduction of the carbaldehyde group usually involves specific reagents and conditions, such as strong acids or bases and high temperatures.
  • Cyclization Reactions: Cyclization of precursors can also be employed to form the isoindoline structure.

Industrial production may utilize continuous flow reactors and automated systems that enhance yield and purity while adhering to green chemistry principles .

Isoindoline-5-carbaldehyde has several applications across different fields:

  • Synthetic Organic Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential therapeutic applications in drug discovery.
  • Material Science: Compounds derived from isoindoline structures can be used in developing new materials with specific properties.

Studies on the interactions of isoindoline-5-carbaldehyde with biological molecules have revealed its potential as a modulator of protein function. Its binding affinity for cereblon highlights its role in influencing cellular mechanisms through targeted protein degradation. These interactions are crucial for understanding its pharmacological properties and guiding future research into its therapeutic applications.

Isoindoline-5-carbaldehyde shares structural similarities with several other compounds within the isoindole family. Some notable similar compounds include:

Compound NameStructure FeaturesUnique Aspects
2-MethylisoindoleMethyl group at position 2Enhanced lipophilicity
1-OxoisoindolineContains a keto groupDifferent reactivity patterns
2-(2,6-Dioxopiperidin-3-yl)-isoindoleIncorporates a piperidine ringPotential for unique biological interactions
2-Methyl-3-oxo-2,3-dihydro-1H-isoindoleFeatures both methyl and carbonyl groupsVersatile synthetic utility

Isoindoline-5-carbaldehyde's uniqueness lies in its specific combination of functional groups that allow for distinct chemical reactivity and biological activity compared to these similar compounds .

Isoindoline-5-carbaldehyde, systematically named 1-oxo-2,3-dihydroisoindole-5-carbaldehyde (IUPAC), is defined by the molecular formula $$ \text{C}9\text{H}7\text{NO}_2 $$ and a molecular weight of 161.16 g/mol. The compound features a bicyclic scaffold comprising a benzene ring fused to a partially saturated γ-lactam ring, with an aldehyde substituent at the 5-position. Key structural identifiers include the SMILES notation C1C2=C(C=CC(=C2)C=O)C(=O)N1 and the InChIKey UMYUTSDBBFORJI-UHFFFAOYSA-N.

The hydrochloride derivative, isoindoline-5-carbaldehyde hydrochloride (CAS 2676205-91-5), possesses the formula $$ \text{C}9\text{H}{10}\text{ClNO} $$ and a molecular weight of 183.64 g/mol. This salt form enhances solubility for synthetic applications, as evidenced by its SMILES string O=CC1=CC2=C(C=C1)CNC2.Cl[H]. X-ray crystallography and NMR studies confirm the planar aromatic system and lactam ring puckering, which influence reactivity and intermolecular interactions.

Historical Development in Heterocyclic Chemistry

The isoindoline core emerged as a focus of synthetic chemistry in the late 20th century, driven by its structural resemblance to biologically active alkaloids. The first natural isoindole derivative, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated in 1982 from marine sponges. This discovery catalyzed methodologies for isoindoline functionalization, including 1,3-dipolar cycloadditions and azomethine ylide reactions.

Seminal work by Danishefsky and Kurihara in the 1990s demonstrated the utility of isoindoline intermediates in total synthesis. For instance, magallanesine—a bioactive isoindolobenzazocine alkaloid—was synthesized via dimethylformamide acetal-mediated cyclodehydration and Heck cyclization. Concurrently, industrial applications emerged, such as Paliotol Yellow K 1841, an isoindoline-based pigment commercialized by BASF.

Significance in Organic Synthesis and Drug Discovery

Isoindoline-5-carbaldehyde’s aldehyde group serves as a linchpin for constructing complex molecular architectures. It participates in:

  • Horner-Wittig reactions to form α,β-unsaturated carbonyl derivatives.
  • Ullmann couplings for biaryl bond formation in heterocyclic systems.
  • Multicomponent reactions yielding polycyclic scaffolds with pharmaceutical relevance.

In drug discovery, isoindoline derivatives are pivotal in clinical agents:

Drug NameIndicationMechanism of Action
LenalidomideMultiple myelomaCereblon E3 ligase modulation
PazinacloneAnxiety disordersGABA_A receptor partial agonist
TetramethylpyrazineCardiovascular diseasesVasodilation, anti-inflammatory

These therapeutics underscore the scaffold’s versatility in targeting diverse biological pathways. Additionally, isoindoline-5-carbaldehyde derivatives are explored as near-infrared fluorophores for bioimaging and as metal-organic framework (MOF) ligands for catalytic applications.

Cyclization Approaches Using Phthalic Anhydride Derivatives

The cyclization of phthalic anhydride derivatives represents one of the most established and widely utilized methodologies for accessing isoindoline frameworks [4]. Phthalic anhydride serves as a versatile substrate due to its dual electrophilic centers and ability to undergo nucleophilic attack by primary amines [5]. The fundamental approach involves the condensation of phthalic anhydride with primary aromatic amines under acidic conditions, typically employing glacial acetic acid as both solvent and catalyst [6].

The classical synthetic route begins with the reaction between phthalic anhydride and p-toluidine, followed by subsequent transformations to introduce the aldehyde functionality [7]. Under refluxing conditions in glacial acetic acid for 2-3 hours, the initial condensation proceeds with yields ranging from 60-95% [6]. The reaction mechanism involves nucleophilic attack of the amine on one of the carbonyl groups of phthalic anhydride, followed by cyclization and water elimination .

Reaction ParameterOptimal ConditionsYield RangeNotes
Temperature120°C70-85%Reflux conditions required
Reaction Time2-3 hours60-95%Progress monitored by TLC
SolventGlacial acetic acid75-90%Dual role as catalyst
CatalystStrong acid65-85%HCl or H₂SO₄ alternatives

The palladium-catalyzed carbonylative cyclization approach represents a significant advancement in this methodology [8]. Using Pd(OAc)₂ as metal precursor and 1,1'-bis(diphenylphosphino)ferrocene as ligand, researchers have developed protocols that afford isoindoline-1,3-diones in good to excellent yields under atmospheric pressure of carbon monoxide at 100°C within 10 hours [8]. This method demonstrates particular effectiveness with substituted aryl amines containing different steric and electronic properties [8].

Advanced cyclization strategies have incorporated Pictet-Spengler type reactions for isoindoline synthesis [9]. The intramolecular cyclization of N-formyliminium ions, obtained from 2,3-dimethoxybenzylamine and carbonyl compounds with acetic-formic anhydride, provides a convenient one-pot procedure for preparing 1-arylisoindolines [9]. This geometrically disfavored 5-endo-trig process proceeds under acid-catalyzed conditions with high effectiveness [9].

Recent developments have explored multicomponent approaches utilizing three alkyne units, two aldehyde units, and a primary amine through consecutive aldehyde-amine-alkyne couplings followed by [2+2+2] cycloaddition [10]. These tandem reactions are catalyzed by copper bromide for the coupling steps and Wilkinson's catalyst for the final cycloaddition, demonstrating the versatility of modern synthetic approaches [10].

Oxidation-Reduction Strategies for Aldehyde Functionalization

The introduction and manipulation of aldehyde functionality in isoindoline systems requires carefully orchestrated oxidation-reduction strategies [11] [12]. The selective functionalization of benzylic positions represents a critical aspect of synthesizing isoindoline-5-carbaldehyde derivatives, as these reactions must preserve the integrity of the heterocyclic core while installing the desired carbonyl group [12].

Oxidative strategies for aldehyde formation typically employ selective benzylic oxidation protocols [12]. The use of Oxone® in combination with potassium bromide in acetonitrile-water mixtures at 40-45°C has proven particularly effective for converting benzylic methyl groups to aldehydes [12]. This metal-free approach offers advantages in terms of operational simplicity and environmental considerations, achieving yields of 80-95% under mild conditions [12].

Oxidation MethodReagent SystemSelectivityYieldConditions
Benzylic OxidationOxone®/KBrHigh80-95%MeCN-H₂O, 40-45°C
Metal-Free OxidationPhI(OAc)₂/TEMPOHigh85-95%Room temperature
Chromium-BasedCrO₃/pyridineModerate70-85%DCM, 0°C
Manganese OxidationKMnO₄Low60-75%Aqueous acidic

The hypervalent iodine-mediated oxidation represents another significant advancement in this field [13]. The combination of (diacetoxyiodo)benzene with catalytic amounts of TEMPO provides a rapid and efficient protocol for converting primary and secondary amines to their corresponding aldehydes and ketones [13]. This approach operates under mild reaction conditions and demonstrates excellent functional group tolerance [13].

Reduction strategies play an equally important role in accessing isoindoline-5-carbaldehyde derivatives [14]. The Meerwein-Ponndorf reduction using aluminum isopropoxide with isopropyl alcohol has been extensively employed for the selective reduction of carbonyl compounds to their corresponding alcohols [14]. This method offers advantages in terms of selectivity and the ability to avoid over-reduction, which is particularly important when working with sensitive heterocyclic substrates [14].

Catalytic hydrogenation protocols have been optimized for the selective reduction of nitrile precursors to aldehydes [15]. Industrial-scale processes utilizing 5% platinum on carbon under hydrogen pressures of 150-180 bars at temperatures of 50-70°C have achieved conversion rates exceeding 75% with high purity [15]. The reaction proceeds through controlled hydrogenation in tetrahydrofuran or dimethoxyethane solvents, with careful monitoring to prevent over-reduction to primary alcohols [15].

The rhodium-catalyzed asymmetric aminocarbonylation represents a sophisticated approach for introducing aldehyde functionality [16]. This carbon monoxide-free methodology employs aldehydes as carbonyl sources and achieves high enantioselectivities in the formation of 3-substituted isoindolinone frameworks [16]. The process tolerates various functional groups and provides access to chiral derivatives with excellent stereochemical control [16].

Industrial-Scale Production Techniques and Process Optimization

Industrial-scale production of isoindoline-5-carbaldehyde requires careful consideration of reactor design, process optimization, and economic factors [15] [17]. The transition from laboratory-scale synthesis to commercial production involves addressing challenges related to heat transfer, mass transfer, reaction kinetics, and downstream processing [17].

Traditional batch processing employs glass-lined steel reactors with capacities ranging from 10-100 kg batches [15]. These systems utilize precise temperature control through heating and cooling jackets, maintaining reaction temperatures within narrow ranges to ensure consistent product quality [15]. The typical industrial process operates at atmospheric pressure to 5 bar, with catalyst loadings of 5-20% by weight and reaction times extending from 4-12 hours [15].

Process ParameterBatch ProcessingContinuous FlowProcess Intensification
Production Scale10-100 kg batches1-10 kg/hourVariable adaptation
Reactor DesignGlass-lined steelMicroreactor systemsIntensified reactors
Temperature ControlHeating/cooling jacketsReal-time monitoringEnhanced heat transfer
Pressure RangeAtmospheric to 5 barUp to 50 barVacuum to high pressure
Reaction Time4-12 hours15 minutes to 2 hours30 minutes to 4 hours
Typical Yields70-85%80-95%85-95%

Continuous flow processing represents a significant advancement in industrial-scale synthesis [17]. Microreactor systems with throughputs of 1-10 kg/hour offer enhanced heat and mass transfer characteristics, enabling more precise control over reaction conditions [17]. These systems operate under pressures up to 50 bar and achieve optimized yields of 80-95% through real-time temperature monitoring and automated control systems [17].

Process intensification techniques have emerged as powerful tools for improving efficiency and reducing environmental impact [18]. The development of solvent-free reaction protocols and the implementation of inline separation techniques minimize waste generation while maintaining high product purity [18]. These approaches often utilize specialized reactor designs that enhance mixing and heat transfer, resulting in reduced reaction times and improved yields [18].

The catalytic hydrogenation process for converting phthalonitrile to isoindoline on an industrial scale demonstrates the importance of catalyst selection and optimization [15]. Using 20% by weight of 5% platinum on carbon catalyst in tetrahydrofuran solvent under hydrogen pressures of 150-180 bars achieves yields exceeding 75% with excellent purity [15]. The process operates at temperatures of 50-70°C and utilizes specialized high-pressure equipment designed for safe hydrogen handling [15].

Purification and isolation strategies have been optimized for large-scale operations [15]. The isoindoline products can be readily isolated through distillation and subsequently purified by precipitation as hydrochloride salts from solvents such as ethanol or ethyl acetate [15]. This approach provides high-purity material suitable for pharmaceutical applications while maintaining cost-effectiveness [15].

Environmental considerations play an increasingly important role in industrial process design [18]. The development of green synthetic approaches utilizing water as solvent and microwave irradiation for heating represents a significant advancement in sustainable manufacturing [18]. These environmentally benign protocols achieve comparable yields while reducing solvent waste and energy consumption [18].

Comparative Analysis of Solution-Phase vs. Solid-Phase Syntheses

The choice between solution-phase and solid-phase synthetic approaches for isoindoline-5-carbaldehyde synthesis involves careful consideration of yield, purity, scalability, and economic factors [19] [20]. Both methodologies offer distinct advantages and limitations that must be evaluated in the context of specific synthetic objectives and constraints [20].

Solution-phase synthesis represents the traditional approach and offers several advantages including straightforward reaction monitoring, ease of purification, and scalability [20]. The homogeneous reaction environment facilitates efficient mixing and heat transfer, typically resulting in higher yields and shorter reaction times [20]. Solution-phase methods allow for real-time analysis of reaction progress through standard analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy [21].

Synthesis AspectSolution-PhaseSolid-PhaseAdvantages/Disadvantages
Reaction MonitoringReal-time analysisLimited monitoringSolution: easier analysis
PurificationColumn chromatographySimple filtrationSolid: simplified workup
ScalabilityHighly scalableLimited scaleSolution: industrial viability
Yield Optimization75-95% typical60-85% typicalSolution: higher yields
Automation PotentialModerateHighSolid: better for automation
Solvent ConsumptionHighReducedSolid: environmental benefit

The solid-phase approach offers complementary advantages, particularly in terms of simplified purification and reduced solvent consumption [19]. The attachment of reactants to solid supports eliminates the need for extensive chromatographic purification, as excess reagents and byproducts can be removed through simple washing procedures [19]. This methodology has proven particularly valuable for combinatorial synthesis and library generation [19].

Solid-phase synthesis of isoindoline derivatives has been successfully implemented using various linker strategies [19]. The Fischer cyclization on solid phase demonstrates the feasibility of constructing isoindole cores while attached to polymer supports [19]. Wang resin-bound substrates have been employed for the synthesis of substituted isoindoline scaffolds, with subsequent cleavage providing the desired products in moderate to good yields [19].

The efficiency comparison between methodologies reveals important trade-offs [20]. Solution-phase synthesis of heterocyclic macrocycles, including isoindoline derivatives, typically provides higher overall yields but requires more extensive purification procedures [20]. The facile cyclization of linear peptides in solution-phase approaches contrasts with the more challenging cyclization of rigid precursors often encountered in solid-phase methodologies [20].

Recent developments in solid-phase synthesis have addressed some traditional limitations through improved linker design and reaction optimization [19]. The use of traceless linkers, such as phosphonium groups that are converted to phosphine oxides during the reaction, allows for clean product release while maintaining the advantages of solid-phase methodology [19]. The intramolecular Wittig condensation using polymer-bound phosphonium salts achieved yields of 78% for indole synthesis, demonstrating the potential of advanced solid-phase approaches [19].

Economic considerations favor solution-phase synthesis for large-scale production due to lower reagent costs and established infrastructure [21]. The ability to use standard industrial equipment and the ease of scaling up solution-phase processes make this approach more attractive for commercial manufacturing [21]. However, solid-phase synthesis offers advantages in terms of automation and parallel synthesis capabilities, making it valuable for research and development applications [21].

The environmental impact assessment reveals mixed results for both approaches [22]. Solution-phase synthesis typically requires larger volumes of organic solvents and generates more waste streams [22]. Solid-phase synthesis reduces solvent consumption but often requires specialized resins and linkers that may not be readily recyclable [22]. Recent advances in green chemistry have focused on developing more sustainable versions of both methodologies [22].

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Isoindoline-5-carbaldehyde exhibits distinctive proton nuclear magnetic resonance spectral characteristics that provide valuable structural information about the compound [1]. The molecular formula C₉H₉NO indicates the presence of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom in the free base form [2].

The aldehyde functional group present in isoindoline-5-carbaldehyde produces a characteristic downfield signal in the 1H NMR spectrum. Aldehydic protons typically appear in the range of 9-10 ppm, representing one of the most deshielded regions in proton NMR spectroscopy [3]. This chemical shift region is diagnostic for aldehyde identification, as the electron-withdrawing effect of the carbonyl oxygen significantly deshields the aldehydic proton.

The aromatic protons of the isoindoline ring system appear in the typical aromatic region between 6-8 ppm [3]. The benzene ring portion of the isoindoline structure contributes four aromatic protons, which may exhibit complex coupling patterns due to their proximity and substitution pattern. The specific substitution at the 5-position with the aldehyde group influences the chemical shifts of the neighboring aromatic protons through electronic effects.

The methylene protons (CH₂) of the isoindoline ring system appear in the aliphatic region, typically between 3-5 ppm. These protons are positioned adjacent to the nitrogen atom, which causes a downfield shift compared to simple alkyl protons due to the electron-withdrawing effect of nitrogen [3]. The NH proton, when present in the free base form, appears as a broad signal that may be exchangeable with deuterium oxide.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of isoindoline-5-carbaldehyde [4]. The spectrum exhibits signals across a wide chemical shift range, from approximately 20 to 200 ppm, reflecting the diverse carbon environments within the molecule.

The aldehyde carbon represents the most downfield signal in the 13C NMR spectrum, typically appearing between 190-210 ppm [5]. This extreme downfield shift results from the sp² hybridization of the carbonyl carbon and the significant deshielding effect of the adjacent oxygen atom. The aldehyde carbon signal serves as a diagnostic marker for confirming the presence of the aldehyde functional group.

The aromatic carbons of the isoindoline ring system appear in the typical aromatic region between 110-160 ppm [5]. The benzene ring contributes six aromatic carbon signals, with the specific chemical shifts influenced by the substitution pattern and electronic effects of the attached functional groups. The carbon directly attached to the aldehyde group experiences additional deshielding, appearing further downfield compared to other aromatic carbons.

The methylene carbon of the isoindoline ring appears in the aliphatic region, typically around 40-60 ppm [5]. This carbon is positioned α to the nitrogen atom, which influences its chemical shift through inductive effects. The quaternary carbon atoms within the aromatic system, if present, may show weaker signals due to their longer relaxation times and lack of proton coupling.

Infrared (IR) Spectroscopy for Functional Group Identification

Carbonyl Stretching Vibrations

The infrared spectrum of isoindoline-5-carbaldehyde exhibits characteristic absorption bands that provide definitive identification of functional groups [6]. The aldehyde carbonyl group produces a strong absorption band in the region of 1720-1740 cm⁻¹, which is diagnostic for aldehydes [7]. This C=O stretching frequency appears as an intense, sharp peak due to the significant dipole moment change during the vibrational motion.

The exact position of the carbonyl stretch depends on the electronic environment surrounding the aldehyde group. Conjugation with the aromatic system may cause a slight shift to lower frequencies, typically around 1700-1720 cm⁻¹ [6]. The aromatic conjugation reduces the bond order of the carbonyl group through resonance effects, resulting in a lower stretching frequency.

Aldehydic C-H Stretching Vibrations

Aldehydes exhibit characteristic C-H stretching absorptions that distinguish them from other carbonyl compounds [6]. Isoindoline-5-carbaldehyde shows two distinctive aldehydic C-H stretches: one at approximately 2720-2750 cm⁻¹ and another at 2820-2850 cm⁻¹ [8]. These absorptions are typically weaker than the carbonyl stretch but serve as important confirmatory evidence for the aldehyde functional group.

The lower frequency aldehydic C-H stretch (2720-2750 cm⁻¹) is particularly diagnostic, as it rarely overlaps with other C-H stretching modes in the molecule [6]. This absorption results from the unique electronic environment of the aldehydic hydrogen, which is influenced by both the carbonyl group and the aromatic system.

Aromatic and Aliphatic C-H Stretching Vibrations

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, providing evidence for the presence of the aromatic ring system [9]. These absorptions are generally of medium intensity and may appear as multiple peaks due to the different aromatic hydrogen environments within the isoindoline structure.

Aliphatic C-H stretching vibrations from the methylene group of the isoindoline ring appear in the region of 2800-3000 cm⁻¹ [9]. These absorptions are typically more intense than aromatic C-H stretches and provide information about the saturated portion of the molecule.

Nitrogen-Hydrogen Stretching Vibrations

When present in the free base form, the N-H stretch of isoindoline-5-carbaldehyde appears as a broad absorption in the region of 3200-3500 cm⁻¹ [9]. This absorption may be somewhat broad due to hydrogen bonding interactions, either intermolecular or intramolecular. The exact position and intensity depend on the degree of association and the crystalline state of the sample.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion peak of isoindoline-5-carbaldehyde appears at m/z 147 (M- +), corresponding to the molecular formula C₉H₉NO [10]. The molecular ion represents the intact molecule after loss of one electron during electron impact ionization [11]. The intensity of the molecular ion peak may vary depending on the ionization conditions and the stability of the radical cation formed.

The molecular ion follows the nitrogen rule, which states that organic compounds containing an odd number of nitrogen atoms exhibit odd-numbered molecular ion peaks [11]. This rule provides valuable information for confirming the presence of nitrogen in the molecular structure and assists in distinguishing between compounds with similar molecular weights.

Common Fragmentation Pathways

Aldehydes undergo characteristic fragmentation patterns in mass spectrometry, with α-cleavage representing the predominant fragmentation mode [12]. In isoindoline-5-carbaldehyde, the loss of the aldehydic hydrogen (M-1) produces a significant fragment ion at m/z 146, corresponding to the acylium ion [C₉H₈NO]⁺.

The loss of the entire aldehyde group (CHO, mass 29) represents another common fragmentation pathway, producing a fragment ion at m/z 118 [12]. This fragmentation involves the cleavage of the C-C bond connecting the aldehyde group to the aromatic ring, resulting in the formation of the isoindoline radical cation.

The aromatic portion of the molecule may undergo additional fragmentation, including the loss of HCN (mass 27) which is characteristic of aromatic nitrogen-containing compounds [12]. This fragmentation produces a fragment ion at m/z 120, providing structural information about the nitrogen-containing ring system.

Diagnostic Fragment Ions

Several diagnostic fragment ions provide valuable structural information about isoindoline-5-carbaldehyde [13]. The base peak may correspond to the most stable fragment formed during the fragmentation process, often representing the aromatic portion of the molecule after loss of the aldehyde group.

The presence of characteristic fragment ions at m/z 77 (phenyl cation, C₆H₅⁺) and m/z 51 (C₄H₃⁺) provides evidence for the aromatic character of the compound [13]. These fragments result from further fragmentation of the aromatic ring system and are commonly observed in aromatic compounds.

The McLafferty rearrangement, if applicable, may produce additional diagnostic fragments that provide information about the molecular connectivity [12]. This rearrangement involves the migration of a hydrogen atom and the cleavage of specific bonds, resulting in characteristic fragment ions that aid in structural elucidation.

Chromatographic Purity Assessment via HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) Analysis

High-performance liquid chromatography serves as a primary method for purity assessment of isoindoline-5-carbaldehyde [14]. The compound exhibits specific retention characteristics under various chromatographic conditions, which can be optimized for analytical purposes.

Reverse-phase HPLC using C₁₈ columns represents the most commonly employed method for analysis of isoindoline-5-carbaldehyde [14]. The mobile phase typically consists of a mixture of aqueous buffer and organic modifier, with the composition adjusted to achieve optimal separation and peak shape. Common mobile phase systems include acetonitrile-water or methanol-water mixtures with appropriate pH adjustment.

The retention time of isoindoline-5-carbaldehyde depends on several factors, including the mobile phase composition, column temperature, and flow rate [15]. Typical retention times range from 5-15 minutes under standard analytical conditions, with the exact value dependent on the specific chromatographic parameters employed.

Detection is commonly performed using ultraviolet (UV) absorbance at wavelengths of 220-280 nm, taking advantage of the aromatic chromophore and the aldehyde functional group [14]. The aldehyde group provides additional UV absorption that enhances detection sensitivity compared to simple aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry provides both separation and identification capabilities for isoindoline-5-carbaldehyde analysis [16]. The compound exhibits suitable volatility for GC analysis, with appropriate derivatization if necessary to improve chromatographic performance.

The GC retention time depends on the column type, temperature program, and carrier gas conditions [17]. Typical retention times range from 10-20 minutes using standard capillary columns with appropriate temperature programming. The exact retention time serves as a qualitative identifier when compared to authentic standards.

Mass spectrometric detection provides definitive identification through characteristic fragmentation patterns [16]. The molecular ion peak at m/z 147 and characteristic fragment ions provide unambiguous confirmation of compound identity. Selected ion monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity.

Purity Determination Methods

Purity assessment by HPLC involves integration of peak areas and calculation of relative percentages [14]. The main peak corresponding to isoindoline-5-carbaldehyde is compared to any impurity peaks present in the chromatogram. Modern HPLC systems can achieve detection limits below 0.1% for most organic impurities.

The purity specification for analytical grade isoindoline-5-carbaldehyde typically requires >95% purity as determined by HPLC analysis [18]. This specification ensures adequate quality for most analytical and research applications while acknowledging the presence of minor impurities inherent in synthetic compounds.

Validation of the analytical methods requires demonstration of specificity, precision, accuracy, and robustness [14]. Method validation ensures that the analytical procedures provide reliable and reproducible results for purity assessment and quality control purposes.

Impurity Profiling and Identification

Common impurities in isoindoline-5-carbaldehyde may include synthetic precursors, by-products, and degradation products [14]. These impurities can be identified through comparison of retention times and mass spectra with authentic standards or through spectroscopic characterization.

Related compounds such as isoindoline-5-carboxylic acid may appear as impurities resulting from oxidation of the aldehyde group [19]. These impurities can be distinguished through their different retention times and characteristic spectroscopic properties.

Storage stability studies may reveal degradation products that appear as additional peaks in chromatographic analysis [14]. These degradation products provide information about the chemical stability of the compound under various storage conditions and guide the development of appropriate storage recommendations.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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